2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate

Descripción general

Descripción

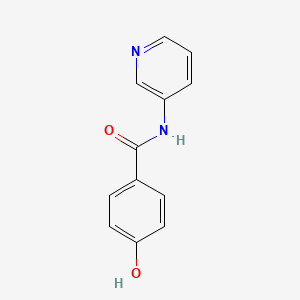

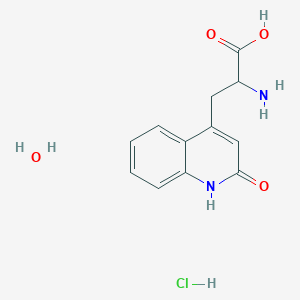

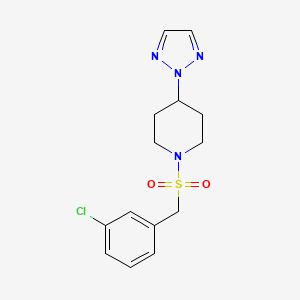

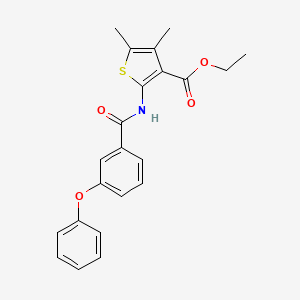

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate, also known as 3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine dihydrochloride dihydrate , is a chemical compound with the molecular formula C12H18Cl2N2O5 . It is an alanine derivative and has a molecular weight of 341.188 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an amino group and a propionic acid group .Aplicaciones Científicas De Investigación

- Details : Researchers use this compound to assess the efficacy of antimicrobial peptides based on amino acid topological information .

- Details : Its structural similarity to glutamate suggests potential involvement in excitatory neurotransmission. Researchers explore its effects on receptors and synaptic plasticity .

- Details : The compound’s unique structure may inspire drug development targeting glutamate receptors or related pathways. It could serve as a lead compound for further optimization .

- Details : Researchers explore its potential as a building block for peptide-based therapeutics, especially those targeting neurological disorders or immune-related diseases .

- Details : Its quinoline ring system and amino acid backbone make it an interesting candidate for enzyme inhibition studies. Researchers investigate its interactions with specific enzymes .

Antimicrobial Peptides Prediction

Neuroscience and Neuropharmacology

Drug Development

Peptide-Based Therapeutics

Chemical Biology and Enzyme Inhibition

Computational Chemistry and Molecular Modeling

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQZQONBUIXIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine hydrochloride monohydrate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)

![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)